molecular formula C11H14BrNO B1386479 N-(2-(4-bromophenoxy)ethyl)cyclopropanamine CAS No. 18381-82-3

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Cat. No. B1386479
CAS RN: 18381-82-3
M. Wt: 256.14 g/mol
InChI Key: TWADDQVFJFGKIT-UHFFFAOYSA-N
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Description

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a chemical compound with the formula C11H14BrNO . It is used in research and has a molecular weight of 256.14 g/mol .


Synthesis Analysis

The synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine involves a reaction in N,N-dimethyl-formamide at 20℃ for 2.5 hours . The compound is then extracted with ethyl acetate, washed with water and saturated saline, and dried over anhydrous sodium sulfate . The solvent is distilled off under reduced pressure, and the residue is dissolved in ethanol . Di-tert-butyl dicarbonate is added to this solution, and the mixture is stirred at room temperature for 1.5 hours . The reaction solution is then concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the title compound .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine are not provided in the search results .

properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWADDQVFJFGKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
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N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

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